molecular formula C11H14BrNO2 B14762562 2-(2-bromo-4-methylphenoxy)-N-ethylacetamide

2-(2-bromo-4-methylphenoxy)-N-ethylacetamide

Katalognummer: B14762562
Molekulargewicht: 272.14 g/mol
InChI-Schlüssel: VMDIOIKFHKIKBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-bromo-4-methylphenoxy)-N-ethylacetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a bromo-substituted phenyl ring and an ethylacetamide group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-ethylacetamide typically involves the bromination of 4-methylphenol followed by the formation of the phenoxyacetamide structure. The bromination reaction is carried out using bromine in the presence of an inert solvent like carbon disulfide at low temperatures to ensure selectivity . The resulting 2-bromo-4-methylphenol is then reacted with ethyl acetate and a suitable base to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous bromination methods are employed to ensure high yield and selectivity . The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-ethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-bromo-4-methylphenoxy)-N-ethylacetamide is used in various scientific research fields:

Wirkmechanismus

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-ethylacetamide involves its interaction with specific molecular targets. The bromo-substituted phenyl ring and the ethylacetamide group allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-ethylacetamide is unique due to its specific substitution pattern and the presence of the ethylacetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C11H14BrNO2

Molekulargewicht

272.14 g/mol

IUPAC-Name

2-(2-bromo-4-methylphenoxy)-N-ethylacetamide

InChI

InChI=1S/C11H14BrNO2/c1-3-13-11(14)7-15-10-5-4-8(2)6-9(10)12/h4-6H,3,7H2,1-2H3,(H,13,14)

InChI-Schlüssel

VMDIOIKFHKIKBL-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)COC1=C(C=C(C=C1)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.